molecular formula C19H21N3O5S B2362316 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1105205-99-9

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2362316
CAS No.: 1105205-99-9
M. Wt: 403.45
InChI Key: NPGPITOACMPJPP-UHFFFAOYSA-N
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Description

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are related to the target compound. This methodology is significant for synthesizing anthranilic acid derivatives and oxalamides, highlighting the compound's relevance in chemical synthesis and its potential applications in various fields, including medicinal chemistry (Mamedov et al., 2016).

Biochemical Applications

  • Jiménez‐Pérez et al. (2006) synthesized optically active binuclear diorganotin compounds from an oxalamide similar to the target compound. This research indicates the potential of such compounds in creating complex molecular structures with potential applications in material science and biochemistry (Jiménez‐Pérez et al., 2006).

Antimicrobial Research

  • Desai et al. (2013) conducted research on compounds structurally related to the target compound for their antimicrobial properties. They synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and tested them for antibacterial and antifungal activities. This indicates the compound's potential utility in developing new antimicrobial agents (Desai et al., 2013).

Pharmaceutical Research

  • Bensa et al. (2008) studied the treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents, leading to tertiary carboxylic amide products. This research is relevant for understanding the chemical behavior of related compounds like the target oxalamide, which can be beneficial in pharmaceutical synthesis (Bensa et al., 2008).

Chemical Structure Analysis

  • Zhang et al. (2008) conducted crystal structure analysis of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, a compound structurally related to the target oxalamide. This type of analysis is crucial for understanding the physical and chemical properties of these compounds, which can be applied in material science and drug design (Zhang et al., 2008).

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-27-17-6-3-2-5-14(17)13-20-18(23)19(24)21-15-7-9-16(10-8-15)22-11-4-12-28(22,25)26/h2-3,5-10H,4,11-13H2,1H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGPITOACMPJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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